molecular formula C16H30I2N2 B14293778 1,1'-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide CAS No. 113817-98-4

1,1'-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide

Cat. No.: B14293778
CAS No.: 113817-98-4
M. Wt: 504.23 g/mol
InChI Key: HKMSQMRUVFYFOI-UHFFFAOYSA-L
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Description

1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties This compound features a but-2-yne-1,4-diyl linkage between two 1-methylpiperidin-1-ium groups, with diiodide as the counterion

Preparation Methods

The synthesis of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide typically involves the following steps:

    Starting Materials: The synthesis begins with but-2-yne-1,4-diol and 1-methylpiperidine.

    Reaction Conditions: The but-2-yne-1,4-diol is reacted with 1-methylpiperidine in the presence of a suitable base to form the intermediate compound.

    Quaternization: The intermediate is then quaternized using methyl iodide to form the final product, 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide can be compared with similar compounds such as:

    1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dichloride: Similar structure but with chloride as the counterion.

    1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dibromide: Similar structure but with bromide as the counterion.

    1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) difluoride: Similar structure but with fluoride as the counterion.

The uniqueness of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide lies in its specific counterion (diiodide) and its resulting properties and reactivity.

Properties

CAS No.

113817-98-4

Molecular Formula

C16H30I2N2

Molecular Weight

504.23 g/mol

IUPAC Name

1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl]piperidin-1-ium;diiodide

InChI

InChI=1S/C16H30N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-8,11-16H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

HKMSQMRUVFYFOI-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCCC1)CC#CC[N+]2(CCCCC2)C.[I-].[I-]

Origin of Product

United States

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